methyl2-oxo-octahydropentalene-1-carboxylate,Mixtureofdiastereomers
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Overview
Description
Methyl 2-oxo-octahydropentalene-1-carboxylate, mixture of diastereomers, is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is characterized by its unique structure, which includes an oxo group and a carboxylate ester group attached to an octahydropentalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the octahydropentalene ring system. Subsequent oxidation and esterification steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-octahydropentalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-oxo-octahydropentalene-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-oxo-octahydropentalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxo and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-octahydropentalene-1-carboxylate (single diastereomer): This compound has a similar structure but exists as a single diastereomer.
Octahydropentalene derivatives: Compounds with similar ring systems but different functional groups.
Carboxylate esters: Compounds with similar ester functional groups but different ring systems.
Uniqueness
Methyl 2-oxo-octahydropentalene-1-carboxylate, mixture of diastereomers, is unique due to its specific combination of an oxo group, a carboxylate ester group, and an octahydropentalene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Methyl 2-oxo-octahydropentalene-1-carboxylate is a bicyclic compound characterized by its unique molecular structure, which includes a carbonyl group and a carboxylate moiety. This compound is notable for being a mixture of diastereomers, leading to distinct physical and chemical properties. The molecular formula C10H14O3 suggests potential pharmacological activities that warrant detailed exploration.
The synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate can be achieved through various organic reactions, allowing flexibility in synthetic pathways depending on the desired yield and starting materials. The compound's structure enables it to participate in multiple chemical reactions, enhancing its utility in organic synthesis and potential applications in pharmaceuticals and agrochemicals.
Biological Activity
Research indicates that methyl 2-oxo-octahydropentalene-1-carboxylate possesses several biological activities, particularly in the realm of pharmacology. Compounds with similar structural features have demonstrated various pharmacological properties, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of microbial pathogens.
- Neuroprotective Effects : Some derivatives exhibit potential in protecting neural cells from damage.
- Anticancer Properties : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.
The biological activity of methyl 2-oxo-octahydropentalene-1-carboxylate may be attributed to its interaction with specific molecular targets, including enzymes and receptors. Interaction studies have revealed insights into its binding affinities and mechanisms of action, which are crucial for understanding its therapeutic potential.
Comparative Analysis
To illustrate the uniqueness of methyl 2-oxo-octahydropentalene-1-carboxylate, a comparison with structurally related compounds is presented below:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Methyl 2-oxoindane-1-carboxylate | Indane derivative | Antimicrobial activity |
Methyl 2-oxo-cycloheptanecarboxylate | Cycloheptane derivative | Potential neuroprotective effects |
Octahydropentalene-substituted pyrazoline | Pyrazoline derivative | Anticancer properties |
Methyl 2-oxo-octahydropentalene-1-carboxylate stands out due to its specific bicyclic structure and carboxylate group, which may enhance its reactivity and biological activity compared to these similar compounds.
Case Studies
Several studies have investigated the biological activity of compounds related to methyl 2-oxo-octahydropentalene-1-carboxylate. For instance:
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various diastereomers against Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections.
- Neuroprotection : Research involving neuronal cell lines demonstrated that certain diastereomers could reduce oxidative stress markers, indicating a protective effect against neurodegeneration.
- Anticancer Activity : In vitro assays showed that methyl 2-oxo-octahydropentalene-1-carboxylate inhibited the proliferation of specific cancer cell lines, highlighting its potential as a lead compound for cancer drug development.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2-oxo-3,3a,4,5,6,6a-hexahydro-1H-pentalene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)9-7-4-2-3-6(7)5-8(9)11/h6-7,9H,2-5H2,1H3 |
InChI Key |
LAZJMFOMANJSIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCCC2CC1=O |
Origin of Product |
United States |
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